molecular formula C24H18F3N5O B2657776 N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866844-69-1

N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2657776
CAS No.: 866844-69-1
M. Wt: 449.437
InChI Key: SEHVOVSJACGYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This structure is characterized by a fused triazole and quinazoline system, with a 3-(trifluoromethyl)phenyl substituent at position 3 and a 2-methoxyphenylmethyl amine group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O/c1-33-20-12-5-2-7-16(20)14-28-22-18-10-3-4-11-19(18)32-23(29-22)21(30-31-32)15-8-6-9-17(13-15)24(25,26)27/h2-13H,14H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHVOVSJACGYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Quinazoline Formation: The quinazoline moiety is often formed by the reaction of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.

    Substitution Reactions: The methoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and strong bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the triazole ring to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and strong bases like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazoloquinazolines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step processes that integrate various chemical transformations. Recent studies have reported methods for synthesizing related compounds through reactions involving triazole and quinazoline derivatives, employing techniques such as refluxing in acetic acid and chromatography for purification . Characterization of these compounds often utilizes spectroscopic methods including NMR and mass spectrometry to confirm their structures.

Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that derivatives of similar structures exhibit potent effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential for developing new antibiotics . The presence of electron-withdrawing groups like trifluoromethyl enhances these properties by increasing the lipophilicity and bioavailability of the compounds.

Anticancer Activity : Research has demonstrated that compounds containing the triazole and quinazoline frameworks can exhibit anticancer properties. For instance, derivatives have been tested against human cancer cell lines such as HCT-116 and MCF-7, showing IC50 values in the low micromolar range . The mechanism of action is believed to involve selective targeting of cancer cells while sparing normal cells, potentially due to specific interactions at the molecular level.

Case Studies

  • Antimicrobial Activity : A study focused on synthesizing oxadiazole derivatives highlighted the importance of structural modifications in enhancing antibacterial activity. Compounds with similar functional groups to this compound were found to possess significant inhibition zones against tested microorganisms .
  • Anticancer Efficacy : Another investigation into quinoxaline derivatives revealed that structural variations influenced their anticancer activity. Compounds were tested for their ability to induce apoptosis in cancer cells, with some demonstrating promising results as potential chemotherapeutic agents . These findings underscore the therapeutic potential of compounds with similar scaffolds.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and quinazoline moieties allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the triazolo[1,5-a]quinazolin-5-amine scaffold, emphasizing substituent variations and their implications:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Key Structural/Functional Differences
N-[(2-Methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(Trifluoromethyl)phenyl N-(2-Methoxyphenyl)methyl ~495.4 (calculated) High lipophilicity due to CF₃ group; methoxy enhances electron-donating properties.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl N-(3,4-Diethoxyphenethyl) ~535.6 Diethoxy groups may improve solubility; methylphenyl reduces steric hindrance compared to CF₃.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl N-(4-Ethoxyphenyl) ~516.5 Sulfonyl group introduces strong electron-withdrawing effects; ethoxy improves metabolic stability.
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl N-(2-Methoxy-5-methylphenyl) ~546.6 Bulky sulfonyl group may hinder membrane permeability; dual methyl groups enhance hydrophobicity.

Key Observations:

Sulfonyl-containing analogs (e.g., ) exhibit stronger electron-withdrawing properties, which could modulate enzyme-binding affinity in kinase inhibition .

For example, Thummala et al. () used anthranilamide and propoxyl bromide to form triazole-substituted quinazolinones, suggesting analogous routes for the target molecule .

The 3,4-diethoxyphenethyl group in ’s analog may confer improved solubility, a trait absent in the more hydrophobic target compound .

Biological Activity

N-[(2-Methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H19F3N2O2
  • IUPAC Name : this compound

This structure features a triazole ring fused to a quinazoline moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of anticancer properties, antibacterial effects, and enzyme inhibition. The following sections detail these activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance:

  • In vitro Studies : Various derivatives showed significant cytotoxicity against cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM . The compound's ability to inhibit cell proliferation was comparable to established chemotherapeutics like doxorubicin.
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression. Molecular docking studies suggest that the compound interacts with targets such as VEGFR-2 and caspase enzymes, leading to enhanced apoptotic activity .

2. Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amines have shown MIC values comparable to conventional antibiotics .

3. Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Preliminary data suggest that derivatives may inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for some derivatives were reported as low as 7.49 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazoloquinazolines:

Structural FeatureEffect on Activity
Triazole Ring Essential for anticancer activity
Trifluoromethyl Group Enhances lipophilicity and potency
Methoxy Group Contributes to selectivity and efficacy

Research indicates that modifications to these groups can significantly alter the pharmacological profile of the compounds.

Case Studies

Several case studies have focused on similar compounds within the same structural family:

  • Case Study on Anticancer Activity : A study involving a series of triazoloquinazoline derivatives demonstrated that specific substitutions led to enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 5.85 µM .
  • Case Study on Enzyme Inhibition : Another research effort evaluated a related derivative's ability to inhibit AChE in vitro, revealing promising results that support further development for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing [1,2,3]triazolo[1,5-a]quinazoline derivatives, and how do substituents like trifluoromethyl influence reactivity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of amidines or triazole precursors with halogenated quinazoline intermediates. For example, triazoloquinazolines can be synthesized via reactions of N-alkyl/aryl amidines with dichlorophosphates in refluxing dioxane, as demonstrated in analogous triazaphosphinine syntheses . The trifluoromethyl group enhances electrophilicity and metabolic stability, requiring careful optimization of reaction conditions (e.g., solvent polarity, temperature) to manage its electron-withdrawing effects .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups like amines or methoxy moieties. Single-crystal X-ray diffraction provides definitive confirmation of the triazoloquinazoline core and spatial arrangement of the trifluoromethyl and methoxybenzyl groups, as shown in analogous triazole-pyrimidine systems . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .

Q. How does the methoxybenzyl substituent affect the compound’s solubility and bioavailability in preliminary pharmacological assays?

  • Methodological Answer : The methoxy group increases hydrophilicity via hydrogen bonding, while the benzyl moiety enhances lipid membrane permeability. Researchers should employ logP measurements and in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess bioavailability. Computational tools like COSMO-RS predict solubility in solvents relevant to biological testing .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding affinity in enzyme inhibition studies?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock, Schrödinger) models interactions with target enzymes, such as kinases or cytochrome P450 isoforms. Machine learning (ML) platforms like ICReDD integrate quantum chemical calculations and experimental data to optimize reaction pathways and predict inhibitory constants (Ki) .

Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding studies). Analyze confounding variables such as solvent effects (DMSO vs. aqueous buffers) or cell-line specificity. Meta-analyses of published data, coupled with molecular dynamics simulations, can identify structural determinants of activity discrepancies .

Q. What reactor design principles optimize the scalability of this compound’s synthesis while minimizing byproducts?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing side reactions. Process analytical technology (PAT) monitors reaction progress in real-time via inline spectroscopy. Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics model fluid dynamics to prevent hotspots or clogging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.